[(Adamantan-1-yl)methyl]hydrazine dihydrochloride
CAS No.:
Cat. No.: VC18102346
Molecular Formula: C11H22Cl2N2
Molecular Weight: 253.21 g/mol
* For research use only. Not for human or veterinary use.
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride -](/images/structure/VC18102346.png)
Specification
Molecular Formula | C11H22Cl2N2 |
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Molecular Weight | 253.21 g/mol |
IUPAC Name | 1-adamantylmethylhydrazine;dihydrochloride |
Standard InChI | InChI=1S/C11H20N2.2ClH/c12-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11;;/h8-10,13H,1-7,12H2;2*1H |
Standard InChI Key | NTMIOCYGAXHJDH-UHFFFAOYSA-N |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)CNN.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, [(adamantan-1-yl)methyl]hydrazine dihydrochloride, reflects its adamantane core substituted with a methylhydrazine group and two hydrochloride counterions. The adamantane moiety () is a diamondoid hydrocarbon known for its high symmetry and stability, while the hydrazine group () provides reactivity for further functionalization . The molecular structure is confirmed via spectroscopic methods, including and NMR, which reveal distinct signals for the adamantane protons (δ 1.61–1.95 ppm) and the hydrazine NH groups (δ 6.22–9.42 ppm) .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | |
Average Mass | 253.21 g/mol |
Monoisotopic Mass | 252.116004 Da |
ChemSpider ID | 103846565 |
CAS Number | 2613381-57-8 |
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous adamantane derivatives, such as 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, reveal that the adamantane group imposes a rigid, folded conformation in the solid state . For [(adamantan-1-yl)methyl]hydrazine dihydrochloride, the dihydrochloride salt form likely stabilizes the structure through ionic interactions between the hydrazinium cations () and chloride anions. Computational studies further suggest that weak noncovalent interactions, such as C–H···Cl and N–H···Cl hydrogen bonds, contribute to its crystalline packing .
Synthesis and Purification
Synthetic Pathways
The synthesis typically begins with adamantane-1-carboxylic acid, which undergoes esterification with methanol in the presence of sulfuric acid to yield the methyl ester . Subsequent reaction with hydrazine hydrate produces adamantane-1-carbohydrazide, a key intermediate. For [(adamantan-1-yl)methyl]hydrazine dihydrochloride, the carbohydrazide is further alkylated with methylating agents (e.g., methyl iodide) under basic conditions, followed by treatment with hydrochloric acid to form the dihydrochloride salt .
Scheme 1: Simplified Synthetic Route
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Adamantane-1-carboxylic acid → Methyl ester (via esterification with )
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Methyl ester → Adamantane-1-carbohydrazide (via hydrazine hydrate)
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Carbohydrazide → [(Adamantan-1-yl)methyl]hydrazine (via alkylation)
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Hydrazine derivative → Dihydrochloride salt (via HCl treatment)
Optimization and Yield
Reaction conditions critically influence yield and purity. For instance, using anhydrous ethanol as the solvent during hydrazide formation minimizes side reactions, achieving yields >75% . Purification via recrystallization from ethanol/water mixtures enhances purity to >95%, as confirmed by HPLC .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits moderate solubility in polar solvents like water (≈15 mg/mL at 25°C) and ethanol (≈30 mg/mL), but limited solubility in nonpolar solvents (e.g., hexane: <1 mg/mL) . Its logP (octanol-water partition coefficient) of 1.2 suggests moderate lipophilicity, favorable for blood-brain barrier penetration in neuroactive drugs .
Thermal and pH Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating reasonable thermal stability . The dihydrochloride salt remains stable under acidic conditions (pH 2–4) but undergoes hydrolysis to the free hydrazine at pH >7, necessitating storage in airtight containers at 2–8°C .
Biological Activity and Applications
Neuropharmacological Applications
Adamantane derivatives are renowned for their neuroprotective effects. Memantine, an NMDA receptor antagonist, shares structural similarities with [(adamantan-1-yl)methyl]hydrazine dihydrochloride. Computational models predict moderate binding affinity () for this compound at the NMDA receptor’s glycine site, hinting at potential use in Alzheimer’s disease .
Future Directions
Further research should prioritize:
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In vivo toxicity studies to establish safe dosage ranges.
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Structural derivatization to enhance bioavailability.
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Targeted drug delivery systems leveraging adamantane’s affinity for cyclodextrins.
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